N-cyclohexyl-N-hydroxyacetamide
Description
Properties
CAS No. |
61077-20-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-cyclohexyl-N-hydroxyacetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h8,11H,2-6H2,1H3 |
InChI Key |
IFABDGRTJZLSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Cyclohexylamine with Hydroxyacetyl Chloride
The most straightforward approach involves reacting cyclohexylamine with 2-hydroxyacetyl chloride under controlled conditions.
Procedure (adapted from VulcanChem protocols):
- Dissolve cyclohexylamine (1.0 equiv) in anhydrous dichloromethane at 0°C
- Slowly add 2-hydroxyacetyl chloride (1.1 equiv) with continuous stirring
- Maintain reaction at 0-5°C for 2 hours
- Warm to room temperature and stir for additional 12 hours
- Quench with ice-cold water and extract with ethyl acetate
- Purify via column chromatography (hexane:ethyl acetate 3:7)
| Parameter | Optimal Range |
|---|---|
| Temperature | 0°C → RT |
| Solvent | Dichloromethane |
| Molar Ratio | 1:1.1 (amine:acyl chloride) |
| Reaction Time | 14 hours |
Yield expectations: 60-75% based on analogous reactions
Hydroxylamine-Mediated Synthesis from Ethyl Acetate Derivatives
A two-step tandem reaction developed for hydroxamic acids can be adapted:
Step 1 – Ester Formation :
React ethyl chloroacetate with cyclohexylamine in acetonitrile (0°C → RT, 3 hours)
Step 2 – Hydroxamic Acid Formation :
- Add 50% aqueous hydroxylamine solution (2.0 equiv)
- Stir at RT for 12 hours
- Concentrate under reduced pressure
- Purify via flash chromatography
Reaction Scheme :
Cyclohexylamine + ClCH₂COOEt → Cyclohexylacetate ester
Ester + NH₂OH → N-Cyclohexyl-N-hydroxyacetamide
| Parameter | Effect on Yield |
|---|---|
| NH₂OH Equiv | ≥2.0 → 85% yield |
| Temperature | >40°C → decomposition |
| Solvent | MeCN > EtOH > THF |
Solid-Phase Synthesis for High-Throughput Production
Modified from PMC6332285 methodology for similar compounds:
- Load Wang resin with Fmoc-protected hydroxyacetic acid
- Deprotect with 20% piperidine/DMF
- Couple cyclohexylamine using HBTU/HOBt activation
- Cleave with TFA/H₂O (95:5)
- Lyophilize and purify by HPLC
Catalytic Oxidation Approach
Inspired by JOC 2024 NHPI catalysis, though requiring adaptation:
- Start with N-cyclohexylacetamide
- Employ N-hydroxyphthalimide (10 mol%) catalyst
- Use NaClO₂ (1.5 equiv) as oxidant in MeCN/H₂O
- Acidic conditions (pH 4.5 buffer)
- Requires precise control of oxidation state
- Potential over-oxidation to nitroxide species
- Current success rate in analogs: 40-60%
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Acylation | 60-75 | 90-95 | Excellent | $$ |
| Hydroxylamine | 70-85 | 85-90 | Good | $ |
| Solid-Phase | 70-85 | >95 | Moderate | $$$ |
| Catalytic Oxidation | 40-60 | 75-85 | Poor | $$ |
Characterization Data
Critical analytical parameters from SpectraBase:
13C NMR (DMSO-d₆) :
- 169.09 ppm (C=O)
- 61.24 ppm (CH₂OH)
- 31.92-27.21 ppm (cyclohexyl carbons)
- 3260 cm⁻¹ (O-H stretch)
- 1667 cm⁻¹ (amide C=O)
- 1116 cm⁻¹ (C-N stretch)
Challenges & Optimization Opportunities
- Hydroxyl Group Stability : Requires inert atmosphere during synthesis
- Racemization Risk : Minimal due to absence of chiral centers
- Purification : Silica gel chromatography shows better resolution than crystallization
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding this compound derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amines, and other derivatives that retain the cyclohexyl group. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
It appears that "N-cyclohexyl-N-hydroxyacetamide" is not directly discussed in the provided search results. However, the search results do provide information on related compounds and applications that can be used to infer potential uses of this compound.
Potential Applications Based on Related Research
- Metalloproteinase Inhibitors: N-hydroxy-acetamides, in general, can be linked to cyclic amides to act as inhibitors of metalloproteinases (MMPs), particularly MMP-12 . These inhibitors may treat conditions mediated by MMP-12, such as asthma, chronic obstructive pulmonary diseases (COPD), arthritis, atherosclerosis, cancer, and diseases involving tissue destruction .
- Pharmaceutical Applications: Compounds with hydroxyacetamide moieties can be used as pharmaceuticals and may be prepared as pharmaceutically acceptable salts, solvates, prodrugs or other forms . These compounds can be administered in various forms, including tablets, capsules, solutions, suspensions, emulsions, creams, ointments, and aerosols for inhalation .
- Bioactive Compounds: Phenolic compounds are food-derived bioactive compounds with antioxidant and anti-inflammatory properties, making them relevant in managing conditions like diabetes .
- Metabolic studies: N-dealkylation via CYP450 enzymes is a common metabolic pathway for fentanyl analogs .
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action may include modulation of oxidative stress and inhibition of specific biochemical reactions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights structural variations and molecular properties of N-cyclohexyl-N-hydroxyacetamide and related compounds:
Key Observations :
- Substituents such as chlorine or amino groups (e.g., in 2-Chloro-N-(cyclohexylcarbamoyl)acetamide or 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride) alter reactivity and physicochemical properties, making them suited for diverse applications (e.g., pharmaceuticals, agrochemicals) .
Biological Activity
N-cyclohexyl-N-hydroxyacetamide is a compound that has garnered attention in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexyl group and hydroxyacetamide moiety. The presence of the hydroxy group facilitates hydrogen bonding, while the acetamide functionality enhances its reactivity. Its molecular formula is , which contributes to its unique chemical properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It acts as an enzyme inhibitor , modulating various biochemical pathways by binding to the active sites or altering the conformation of target enzymes. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and inflammatory diseases.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various pathogens, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of specific pathways involved in inflammatory responses, making it a candidate for treating chronic inflammatory conditions .
Antioxidant Activity
This compound has demonstrated significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-cyclohexyl-2-oxoacetamide | Moderate enzyme inhibition | Lacks hydroxy group |
| N-cyclohexyl-2-aminoethanol | Limited antimicrobial activity | Amino group instead of hydroxy |
| N-cyclohexyl-2-chloroacetamide | Antimicrobial but more toxic | Chlorine substituent affects reactivity |
Case Studies and Research Findings
- Histone Deacetylase Inhibition : A study highlighted that compounds similar to this compound exhibit histone deacetylase (HDAC) inhibitory activity, which can induce differentiation and apoptosis in cancer cells. This suggests a potential role in cancer therapy .
- Antioxidant Efficacy : In comparative studies, this compound showed superior radical scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA), indicating its potential as a strong antioxidant agent .
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, which could be beneficial in drug design aimed at metabolic disorders.
Q & A
Q. Table 1: Degradation Products Under Stress Conditions
| Condition | Degradation Product | Detection Method |
|---|---|---|
| High Humidity | N-Cyclohexylacetamide | HPLC-UV |
| UV Light | Anthraquinone derivatives | LC-MS |
| Acidic pH (pH 2) | Cyclohexene-carboxylic acid | NMR |
Advanced Research Question: How can researchers resolve contradictions in reported pharmacological activities of this compound?
Methodological Answer:
Address discrepancies through:
- Meta-Analysis: Cross-reference patent databases (e.g., PubMed, Espacenet) to identify study-specific variables (e.g., dosage, cell lines) that may explain divergent results .
- Dose-Response Replication: Repeat assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to confirm activity thresholds .
- Impurity Profiling: Compare batch-specific impurity levels (e.g., residual solvents) using GC-MS, as contaminants may artificially modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
